molecular formula C12H12 B14753582 1,4-Dimethylazulene CAS No. 1127-69-1

1,4-Dimethylazulene

Cat. No.: B14753582
CAS No.: 1127-69-1
M. Wt: 156.22 g/mol
InChI Key: FKBGSRCZHMNHGG-UHFFFAOYSA-N
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Description

1,4-Dimethylazulene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₂H₁₆ (molecular weight: 160.25 g/mol). It is characterized by its striking blue coloration, attributed to the azulene core—a fused bicyclic structure combining aromatic and non-aromatic rings. This compound is predominantly isolated from liverworts (e.g., Barbilophozia floerkei, Calypogeia azurea, and Plagiochila micropterys) and higher plants like Pimpinella saxifraga subsp. nigra . Its biosynthesis involves tri-nor-sesquiterpene pathways, with 3,10-dihydro-1,4-dimethylazulene (C₁₂H₁₄) identified as a labile precursor . Extraction efficiency varies significantly with method: solid-liquid extraction (SLE) using n-hexane yields up to 59.62% purity, while hydrodistillation (HD) produces lower yields (16.64–19.49%) .

Properties

CAS No.

1127-69-1

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1,4-dimethylazulene

InChI

InChI=1S/C12H12/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-8H,1-2H3

InChI Key

FKBGSRCZHMNHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation of guaiazulene, which is naturally found in the oil of Guaiacum officinale L., patchouli oil, and eucalyptus oil . The dehydrogenation process typically requires high temperatures and the presence of a catalyst.

Another synthetic route involves the cyclization of appropriate precursors under acidic conditions. For example, cyclization of 1,4-dimethyl-1,3,5-heptatriene in the presence of a strong acid can yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. when produced, it often involves the extraction and purification from natural sources followed by chemical modification to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylazulene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of this compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethylazulene has several scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Core Structure
1,4-Dimethylazulene C₁₂H₁₆ 160.25 Methyl groups at positions 1 and 4 Azulene
Guaiazulene C₁₅H₁₈ 198.30 1,4-Dimethyl + 7-isopropyl Azulene
Chamazulene C₁₄H₁₆ 184.28 1,4-Dimethyl + 7-ethyl Azulene
3,10-Dihydro-1,4-dimethylazulene C₁₂H₁₄ 158.24 Partially saturated bicyclic system Dihydroazulene
β-Guaiene C₁₅H₂₄ 204.35 Isopropylidene group at position 7 Octahydroazulene

Key Observations :

  • Positional Substitution : Guaiazulene (7-isopropyl) and Chamazulene (7-ethyl) share the azulene core but differ in substituent bulk, affecting solubility and biological activity .
  • Saturation : 3,10-Dihydro-1,4-dimethylazulene is less stable due to partial saturation, making it prone to decomposition during hydrodistillation .
  • Biosynthetic Pathways: this compound originates from tri-nor-sesquiterpenes, whereas Guaiazulene and Chamazulene derive from distinct sesquiterpene routes (e.g., chamomile for Chamazulene) .

Source Organisms and Extraction Methods

Table 2: Natural Sources and Optimal Extraction Techniques

Compound Primary Sources Optimal Extraction Method Yield/Purity
This compound Liverworts, Pimpinella saxifraga roots SLE with n-hexane (24 h) 59.62%
Guaiazulene Soft corals, synthetic sources Steam distillation Varies by source
Chamazulene Chamomile (Matricaria chamomilla) Hydrodistillation 2–5% in essential oils
3,10-Dihydro-1,4-dimethylazulene Calypogeia granulata cell cultures Low-temperature extraction Labile; decomposes easily

Key Observations :

  • Liverwort Specificity: this compound is chemotaxonomically significant in liverworts, contributing to their blue pigmentation .
  • Decomposition Risks : Hydrodistillation of Thapsia garganica and Ruta graveolens generates this compound as an artifact, highlighting method-dependent instability .

Key Observations :

  • Antimicrobial Role : this compound’s antimicrobial activity is context-dependent, linked to plant-derived essential oils rather than isolated compounds .
  • Therapeutic Potential: Guaiazulene and Chamazulene are commercially validated for anti-inflammatory uses, whereas this compound remains understudied in clinical settings .

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